molecular formula C8H5IN2S B3391181 2-Iodo-5-phenyl-1,3,4-thiadiazole CAS No. 1461714-16-8

2-Iodo-5-phenyl-1,3,4-thiadiazole

Cat. No.: B3391181
CAS No.: 1461714-16-8
M. Wt: 288.11 g/mol
InChI Key: IFVKWGPPUVZVRY-UHFFFAOYSA-N
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Description

2-Iodo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains iodine, phenyl, and thiadiazole moieties

Mechanism of Action

Target of Action

1,3,4-thiadiazole derivatives have been reported to exhibit significant activity against various cancer cell lines , bacteria strains , and plant pathogens . Therefore, it can be inferred that the compound might interact with specific proteins or enzymes in these cells or organisms, disrupting their normal function.

Mode of Action

1,3,4-thiadiazole derivatives have been reported to induce apoptosis in tumor cells and hinder their cell cycle progression . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might interact with its targets, leading to changes in cell cycle progression and inducing programmed cell death.

Biochemical Pathways

Some 1,3,4-thiadiazole derivatives have been reported to regulate the photosynthetic pathway of tobacco against tmv infection . This suggests that this compound might also affect similar biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

1,3,4-thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development . They have also demonstrated antibacterial activity and antifungal activities . These findings suggest that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-phenyl-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine in the presence of an oxidizing agent. One common method includes the use of phosphorus oxychloride as a catalyst . The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

2-iodo-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKWGPPUVZVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-16-8
Record name 2-iodo-5-phenyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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